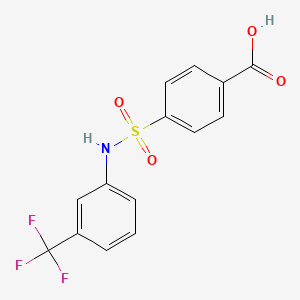
4-(3-Trifluoromethyl-phenylsulfamoyl)-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(3-Trifluoromethyl-phenylsulfamoyl)-benzoic acid” is a chemical compound with the molecular formula C14H10F3NO4S . It contains a total of 37 atoms; 12 Hydrogen atoms, 15 Carbon atoms, 1 Nitrogen atom, 5 Oxygen atoms, 1 Sulfur atom, and 3 Fluorine atoms .
Synthesis Analysis
The synthesis of compounds similar to “4-(3-Trifluoromethyl-phenylsulfamoyl)-benzoic acid” has been reported in the literature. For instance, a series of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized . The reactions of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) took place with a number of halogen-substituted molecules in extraordinary yields, due to electronic effects .Molecular Structure Analysis
The molecule contains a total of 38 bonds. There are 26 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 hydroxyl group, 1 aromatic ether, and 1 thio sulfonamide .Physical And Chemical Properties Analysis
The molecular weight of “4-(3-Trifluoromethyl-phenylsulfamoyl)-benzoic acid” is 345.29 .Applications De Recherche Scientifique
-
Agrochemical and Pharmaceutical Industries
- Trifluoromethylpyridines (TFMP) and its derivatives have been used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
-
Organic Light-Emitting Diodes (OLED)
- Diaryl-substituted anthracene derivatives containing 3-(trifluoromethyl)phenyl groups have been synthesized and characterized for use in blue organic light-emitting diodes .
- These compounds possess high thermal stability and proper frontier-energy levels, making them suitable as host materials for blue OLEDs . The electroluminescent (EL) emission maximum of the three N, N-diphenylamino phenyl vinyl biphenyl (DPAVBi)-doped (8 wt %) devices was exhibited at 488 nm (for 1) and 512 nm (for 2 and 3) .
-
Analgesic Potential
-
Suzuki–Miyaura Coupling
- The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s used in the manufacturing of more than 1000 tonnes per year, with the arylboronic acid/aryl chloride coupling as a key step .
- This reaction is successful due to a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
-
Protodeboronation of Pinacol Boronic Esters
- Protodeboronation of pinacol boronic esters has been studied for formal anti-Markovnikov hydromethylation of alkenes . This process allows for the formal hydrogenation of unactivated alkenes to alkanes .
- This protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
-
Cross-Coupling Reactions
- Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .
- For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .
-
Catalysis, Medicinal Chemistry, Polymer or Optoelectronics Materials
Orientations Futures
While specific future directions for “4-(3-Trifluoromethyl-phenylsulfamoyl)-benzoic acid” are not mentioned in the literature, organoboron compounds are considered a mainstay in modern organic chemistry for the construction of carbon–carbon or carbon–heteroatom bonds . They are also used in numerous transversal fields including catalysis, materials science, biology, imaging, etc .
Propriétés
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO4S/c15-14(16,17)10-2-1-3-11(8-10)18-23(21,22)12-6-4-9(5-7-12)13(19)20/h1-8,18H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPXPKAQTBKIIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Trifluoromethyl-phenylsulfamoyl)-benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-methylbenzamide](/img/structure/B2690926.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B2690927.png)
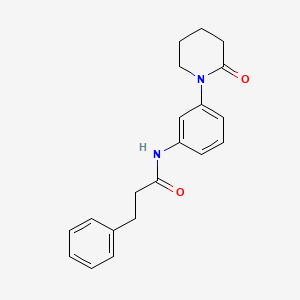
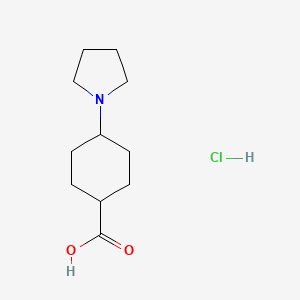
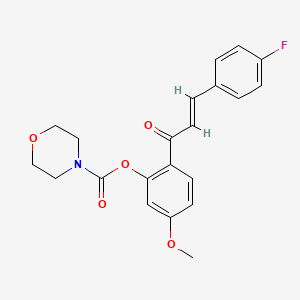
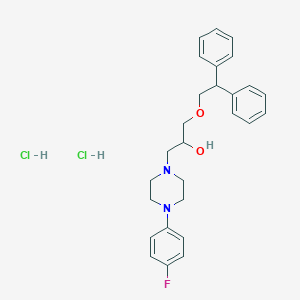
![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2690936.png)
![Butyric acid 4-[butyryl-(toluene-4-sulfonyl)-amino]-2,6-dichloro-phenyl ester](/img/structure/B2690938.png)
![(Z)-3-(2-methoxyethyl)-5-((9-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2690941.png)
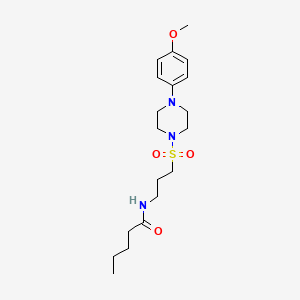
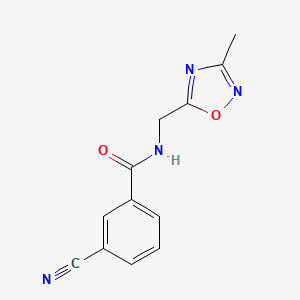
![3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine](/img/structure/B2690944.png)
![3-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B2690945.png)
![3-(4-Fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2690949.png)